4-Bromophenyl dichlorophosphate
Overview
Description
4-Bromophenyl dichlorophosphate is an organophosphorus compound with the molecular formula C6H4BrCl2O2P. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromophenyl dichlorophosphate can be synthesized through the reaction of 4-bromophenol with phosphoryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like diethyl ether at low temperatures (0°C) and then allowed to warm to ambient temperature with continuous stirring. The mixture is then heated under reflux for a few hours to complete the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl dichlorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dichlorophosphate group is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or heteroaryl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or tetrahydrofuran.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like 1,4-dioxane.
Major Products Formed
Substitution Reactions: The major products are substituted phosphates where the dichlorophosphate group is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the aryl group of this compound with the aryl or heteroaryl group of the boronic acid.
Scientific Research Applications
4-Bromophenyl dichlorophosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: It is employed in the synthesis of biologically active molecules and as a precursor for the development of pharmaceuticals.
Medicine: It is used in the synthesis of potential drug candidates and in the study of enzyme inhibitors.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromophenyl dichlorophosphate involves its reactivity towards nucleophiles. The dichlorophosphate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and synthesize complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl phosphate
- 4-Bromophenyl phosphorodichloridate
- Phenyl dichlorophosphate
Uniqueness
4-Bromophenyl dichlorophosphate is unique due to its specific reactivity and the presence of both bromine and dichlorophosphate groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to form stable products .
Properties
IUPAC Name |
1-bromo-4-dichlorophosphoryloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2O2P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNUXPMVXYHORS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619015 | |
Record name | 4-Bromophenyl phosphorodichloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19430-76-3 | |
Record name | 4-Bromophenyl phosphorodichloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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